molecular formula C23H15ClN2S B12937022 Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- CAS No. 92082-03-6

Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-

Cat. No.: B12937022
CAS No.: 92082-03-6
M. Wt: 386.9 g/mol
InChI Key: LAORMHWUASUCCC-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole is a fused heterocyclic scaffold combining imidazole and thiazole rings. Derivatives of this core structure exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties .

Properties

CAS No.

92082-03-6

Molecular Formula

C23H15ClN2S

Molecular Weight

386.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C23H15ClN2S/c24-19-13-11-16(12-14-19)20-15-26-21(17-7-3-1-4-8-17)22(27-23(26)25-20)18-9-5-2-6-10-18/h1-15H

InChI Key

LAORMHWUASUCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=NC(=CN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol and benzil in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to make the process more sustainable .

Chemical Reactions Analysis

Cyclization Reactions

The core imidazo[2,1-b]thiazole structure is synthesized via cyclization of precursors such as 4-chlorobenzaldehyde , 2-aminothiophenol , and benzil under reflux in ethanol with potassium carbonate. This one-pot reaction proceeds through a thiazolidine intermediate, followed by intramolecular cyclodehydration:

Reagents :

  • 4-Chlorobenzaldehyde (1.2 equiv)

  • 2-Aminothiophenol (1.0 equiv)

  • Benzil (1.5 equiv)

  • K₂CO₃ (2.0 equiv) in ethanol

Conditions :

  • Reflux at 80°C for 12–24 hours

  • Yield: 68–72%

Hydrazide Formation and Condensation

The ester group at the 3-position undergoes nucleophilic substitution with hydrazine hydrate to form 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide , a key intermediate for further derivatization :

Reaction Pathway :

  • Hydrolysis : Ethyl ester → carboxylic acid (HCl, reflux)

  • Hydrazide Formation : Reaction with hydrazine hydrate (ethanol, 6 hours, 85–90% yield)

Subsequent Condensations :

Reaction PartnerProduct ClassConditionsYield
Aromatic aldehydesArylidenehydrazidesEthanol, reflux, 5 hours85–97%
Cyclic ketonesSpirothiaazolidinone hybridsEthanol, Dean-Stark trap70–82%
Mercaptoacetic acidThiadiazole conjugatesBenzene, reflux, 6 hours65–78%

Example: Condensation with 2,4-dinitrobenzaldehyde yielded a potent antitubercular derivative (MIC = 6.25 μg/mL against M. tuberculosis) .

Selenylation and C–H Functionalization

Recent advances demonstrate direct C–H selenylation at the 2-position using PhSeSePh (diphenyl diselenide) and PIFA (phenyliodine bis(trifluoroacetate)) :

Optimized Conditions :

  • Solvent: DCM (4 mL)

  • Catalyst: PIFA (1.0 equiv)

  • Temperature: Room temperature

  • Time: 12 hours

Outcomes :

Substrate ModificationProduct StructureYield
4-Fluorophenyl2-(PhSe)-3-(4-F-C₆H₄) analog88%
4-tert-Butylphenyl2-(PhSe)-3-(tBu-C₆H₄) analog80%

This method avoids transition-metal catalysts and achieves regioselective selenylation for enhanced electronic properties .

Biological Activity-Driven Modifications

The 3-acetohydrazide derivatives exhibit structure-dependent pharmacological effects:

Anticancer Activity :

  • Thiadiazole conjugates inhibit HepG2 cell proliferation (IC₅₀ = 4.8–11.3 μM) via GPC-3 protein targeting .

  • Spirocyclic derivatives disrupt tubulin polymerization (EC₅₀ = 2.1 μM) comparable to nocodazole .

Antimycobacterial Activity :

DerivativeMIC (μg/mL)Target
2,4-Dinitrobenzylidene6.25M. tuberculosis
4-Chlorobenzylidene12.5

Stability and Reactivity Trends

  • pH Sensitivity : The thiazole ring undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Photoreactivity : UV exposure (254 nm) induces partial decomposition of the 4-chlorophenyl group.

Scientific Research Applications

Physical Properties

  • Molecular Weight: 234.71 g/mol
  • Melting Point: Data on melting points can vary based on purity and preparation methods.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary.

Anticancer Activity

Research has demonstrated that imidazo[2,1-b]thiazole derivatives exhibit anticancer properties. A study utilizing high-pressure synthesis methods revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .

Antimicrobial Properties

These compounds have also shown promising antimicrobial activity against a range of pathogens. The structural features of imidazo[2,1-b]thiazole are believed to contribute to their ability to disrupt bacterial cell walls and inhibit growth .

Sirtuin Modulation

Recent investigations have highlighted the potential of imidazo[2,1-b]thiazole derivatives as sirtuin modulators. Sirtuins are a family of proteins involved in cellular regulation and longevity. Compounds that modulate sirtuin activity have implications for aging and metabolic diseases .

Neuroprotective Effects

Imidazo[2,1-b]thiazole derivatives have been studied for their neuroprotective effects. They may play a role in preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating oxidative stress responses and inflammatory pathways .

High-Pressure Synthesis

The synthesis of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole can be achieved through cyclocondensation reactions under high-pressure conditions. This method enhances the yield and purity of the final product compared to conventional synthesis techniques.

Traditional Methods

Traditional synthetic routes often involve multi-step reactions starting from readily available precursors such as thiazolidinones and aryl hydrazones. These methods allow for the introduction of various substituents that can modify the biological activity of the resulting compounds.

Case Study 1: Anticancer Activity

In a study published in Nature, researchers synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of these compounds against Gram-positive and Gram-negative bacteria. The study found that modifications to the chlorophenyl group significantly influenced antimicrobial potency, suggesting that structural optimization could enhance efficacy against resistant strains .

Case Study 3: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of imidazo[2,1-b]thiazoles demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This finding supports their potential use in therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Planarity and Dihedral Angles

The planarity of the imidazo[2,1-b]thiazole core and the orientation of substituents significantly influence molecular interactions:

  • 6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b][1,3,4]thiadiazole : The fused thiadiazole-imidazole system is planar (r.m.s. deviation = 0.003 Å), with a dihedral angle of 5.07° between the 4-chlorophenyl ring and the heterocyclic core .
  • 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole : The imidazo-thiazole fragment is planar (r.m.s. deviation = 0.003 Å), and the 4-chlorophenyl ring is twisted by 5.65° relative to the core .
  • 6-(3-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole : The dihedral angle between the 3-chlorophenyl ring and the core is 6.0°, slightly higher than its 4-chlorophenyl analog .

Crystal Packing

Weak π–π stacking interactions (centroid–centroid distances: 3.57–3.77 Å) and C–H⋯C bonds stabilize the crystal structures of these compounds, influencing their solid-state properties .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP Planarity (r.m.s. deviation)
6-(4-ClPh)-2-isobutylimidazo-thiadiazole C₁₄H₁₄ClN₃S 315.80 4.32* 0.003 Å
6-(4-ClPh)-3-methylimidazo-thiazole C₁₂H₉ClN₂S 248.73 3.85* 0.003 Å
6-(3-ClPh)imidazo-thiadiazole C₁₀H₈ClN₃S 237.71 3.20* N/A

*Calculated values based on structural analogs.

Biological Activity

Imidazo[2,1-b]thiazole derivatives, particularly the compound 6-(4-chlorophenyl)-2,3-diphenyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl- is characterized by a fused ring system that incorporates both imidazole and thiazole moieties. This structural framework is known for its ability to interact with various biological targets, contributing to its therapeutic efficacy.

Biological Activities

1. Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have shown promising anticancer properties. A study highlighted the synthesis of several imidazo[2,1-b]thiazole derivatives and their evaluation against various cancer cell lines. The results indicated that compounds exhibited significant cytotoxicity against human cancer cell lines such as H460 (lung cancer) and A549 (non-small cell lung cancer) with IC50 values in the micromolar range. For instance, one derivative demonstrated an IC50 value of 12 µM against A549 cells, suggesting effective inhibition of cell proliferation .

2. Inhibition of Carbonic Anhydrase

Research has demonstrated that certain imidazo[2,1-b]thiazole derivatives act as selective inhibitors of carbonic anhydrase (CA) isoforms. In particular, the compound exhibited notable inhibitory activity against the hCA II isoform with inhibition constants (Ki) ranging from 57.7 to 98.2 µM. This selectivity is crucial for developing therapeutic agents targeting tumor-associated isoforms while minimizing side effects .

3. Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of imidazo[2,1-b]thiazole derivatives has been explored in various studies. Compounds have been identified as effective inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. For example, certain derivatives displayed IC50 values as low as 0.3 nM for COX-2 inhibition . This highlights their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of imidazo[2,1-b]thiazole derivatives. Key findings from SAR studies include:

  • Substituents on the aromatic rings : The presence of electron-withdrawing groups (e.g., chlorine) enhances the potency against COX enzymes.
  • Hydrophobic interactions : Compounds with hydrophobic moieties tend to exhibit improved antibacterial activity .
  • Functional groups : Variations in functional groups at specific positions on the imidazo[2,1-b]thiazole scaffold significantly influence biological activity .

Case Studies

Several case studies have documented the biological efficacy of imidazo[2,1-b]thiazole derivatives:

  • Case Study 1 : A derivative was tested for its anticancer properties against multiple cell lines and showed a dose-dependent decrease in cell viability with a notable increase in apoptosis markers.
  • Case Study 2 : In vivo studies demonstrated that a specific imidazo[2,1-b]thiazole derivative significantly reduced tumor growth in xenograft models compared to controls .

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